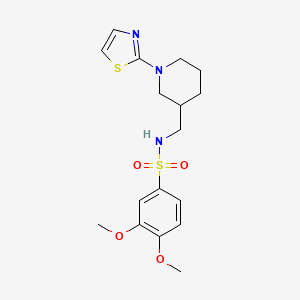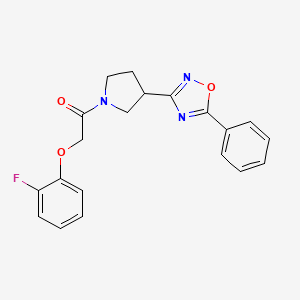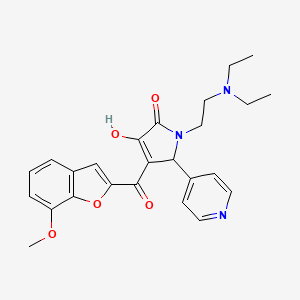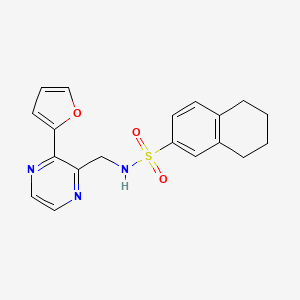![molecular formula C17H26N2O4S B2577347 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922104-73-2](/img/structure/B2577347.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis and Impurities of Proton Pump Inhibitors
A review focused on the novel methods of synthesizing omeprazole, a proton pump inhibitor (PPI), and its pharmaceutical impurities highlights the significance of understanding the development of PPIs, including the drug mentioned in the query. This research provides insights into various pharmaceutical impurities of anti-ulcer drugs, emphasizing the synthesis process and the identification of novel impurities, which can be utilized for further studies in various aspects. This encompasses the exploration of chemical structures and processes leading to the generation of impurities, contributing to the broader understanding of drug development and optimization (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Sulfonamide Inhibitors and Drug Development
Research on sulfonamide compounds, including the synthesis and application of various sulfonamide inhibitors, reveals their significant role in medicinal chemistry. Sulfonamides, known for their antimicrobial properties, have evolved to show a broad spectrum of biological activity. The study discusses the development of novel sulfonamide derivatives that act as inhibitors for a variety of targets, including tyrosine kinases and HIV protease-1, among others. This highlights the adaptability of sulfonamide chemistry in generating new therapeutic agents, showcasing the diverse applications of sulfonamides in drug discovery and development (I. Gulcin, P. Taslimi, 2018).
Catalytic Synthesis of Heterocyclic Compounds
A review on the catalyzed synthesis of tetrahydrobenzo[b]pyrans, focusing on the use of organocatalysts, underscores the importance of heterocyclic compounds in pharmaceuticals. The synthesis of tetrahydrobenzo[b]pyrans involves a three-component condensation process, with organocatalysts playing a pivotal role. This process highlights the significance of developing new strategies for the synthesis of valuable heterocyclic compounds, which are key structures in many drug molecules. The utilization of green solvents and the recyclability of organocatalysts are emphasized, aligning with principles of green chemistry and sustainability in pharmaceutical synthesis (H. Kiyani, 2018).
Antioxidant Capacity of Sulfonic Acids
An investigation into the antioxidant capacity of sulfonic acids through the ABTS/PP decolorization assay provides insight into the biological significance of these compounds. This study elucidates the reaction pathways of antioxidants with ABTS radical cations, revealing the formation of coupling adducts and oxidative degradation products. Such research underscores the role of sulfonic acids and their derivatives in mediating oxidative stress and their potential therapeutic applications in managing diseases associated with oxidative damage (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSOCAMVLVGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)
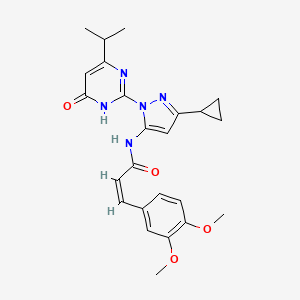
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)

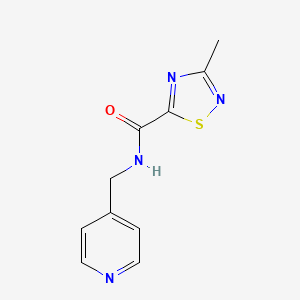
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
